2-Pentanoylthiophene

Flavor safety assessment Dietary exposure EFSA regulatory evaluation

Researchers needing a thiophene ketone boiling above 260°C find C2-C4 homologs unsuitable for high-temperature reactions. 2-Pentanoylthiophene addresses this gap: • bp 262.7°C - enables distillative workups where lower homologs evaporate • XlogP3 2.60 - favors organic-phase partitioning, improving biphasic extraction yields • C5 reference standard for systematic acyl-chain structure-property studies • EFSA FGE.21 Rev5 evaluated; published usage data across food categories available

Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
CAS No. 53119-25-8
Cat. No. B1296807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentanoylthiophene
CAS53119-25-8
Molecular FormulaC9H12OS
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC=CS1
InChIInChI=1S/C9H12OS/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-7H,2-3,5H2,1H3
InChIKeyKJMPRCVRMAHTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentanoylthiophene Compound Identity and Regulatory Status


2-Pentanoylthiophene (syn. 2-Valerylthiophene, Butyl 2-thienyl ketone) is a C5-acyl thiophene ketone with molecular formula C9H12OS and a molecular weight of 168.26 g/mol . It belongs to the homologous series of 2-acylthiophenes, which are recognized as flavoring agents and synthetic intermediates [1]. The compound carries the EU FL-no 15.094 and has been evaluated by the European Food Safety Authority (EFSA) within Flavouring Group Evaluation 21, Revision 5 [2]. Unlike its shorter-chain homologs 2-acetylthiophene and 2-propionylthiophene—which received 'No safety concern' conclusions—2-pentanoylthiophene was noted as no longer being supported by Industry for use as a flavouring substance in Europe [3]. The compound is also registered with the FDA under UNII X71Z1K8RAY and appears in the FDA's Substances Added to Food inventory [4].

C5 acylthiophene for flavor research and synthetic intermediate use
EFSA-evaluated flavoring substance with documented regulatory context
Solid-state homolog requiring dispensing and handling review

2-Pentanoylthiophene Homolog Distinctions


The 2-acylthiophene homologous series (acetyl, propionyl, butyryl, pentanoyl) exhibits systematic structure-property trends that preclude generic substitution. Lengthening the acyl chain from C2 to C5 incrementally raises the boiling point (from ~213 °C to ~263 °C ), increases lipophilicity (XlogP3 from ~1.3 to ~2.6 [1]), and drives a >40-fold reduction in the Maximised Survey-derived Daily Intake (MSDI) value in the EFSA evaluation [2]. Critically, while 2-acetylthiophene and 2-propionylthiophene have been cleared as 'No safety concern' at estimated intake levels, 2-pentanoylthiophene occupies a distinct regulatory category: the European flavouring industry formally withdrew support for its use, leaving it with an 'inadequate NOAEL' designation under the EFSA evaluation procedure [2]. These divergences mean that neither physicochemical performance (distillation behavior, solubility, volatility) nor regulatory compliance can be assumed from one homolog to another.

Target
2-Pentanoylthiophene (C5)
Potential Substitute
Shorter-chain homologs (C2–C4)
Boiling point, lipophilicity, and regulatory acceptance may shift significantly; not a direct drop-in replacement.
Target
2-Pentanoylthiophene (CAS 53119-25-8)
Potential Substitute
3-Pentanoylthiophene regioisomer
Regioisomeric difference alters lipophilicity and may change reactivity; requires analytical identity confirmation.

2-Pentanoylthiophene Comparative Evidence


MSDI Intake Compared to Acetyl and Propionyl Homologs

In the EFSA FGE.21 Rev5 evaluation, the Maximised Survey-derived Daily Intake (MSDI) for 2-pentanoylthiophene was determined to be 0.0012 μg/capita/day [1]. This is approximately 41-fold lower than 2-acetylthiophene (MSDI: 0.049 μg/capita/day) and 10-fold lower than 2-propionylthiophene (MSDI: 0.012 μg/capita/day [2]). Both 2-acetylthiophene and 2-propionylthiophene were concluded to pose 'No safety concern based on intakes calculated by the MSDI approach' and had an adequate NOAEL. In contrast, 2-pentanoylthiophene was designated 'No longer of interest for Industry for use as flavouring substances in Europe' with 'No adequate NOAEL' [1].

MSDI Comparison
Head-to-head
0.0012 μg/capita/day vs. 0.049 (acetyl) and 0.012 (propionyl)
41-fold lower dietary exposure estimate; regulatory context differs from accepted homologs.
EFSA FGE.21 Rev5; industry support withdrawn.
Flavor safety assessment Dietary exposure EFSA regulatory evaluation

Boiling Point Comparison to 2-Acetylthiophene

The boiling point at atmospheric pressure increases systematically with acyl chain elongation across the 2-acylthiophene series. 2-Pentanoylthiophene exhibits a boiling point of 262.7 ± 13.0 °C at 760 mmHg , compared to 212.6 ± 13.0 °C for 2-acetylthiophene , 228 °C for 2-propionylthiophene [1], and 245.8 ± 13.0 °C for 2-butyrylthiophene . This ~50 °C span between the C2 and C5 homologs has direct implications for separation processes, thermal stability requirements, and headspace volatility in flavor applications.

Boiling Point Gradient
Cross-study
262.7 °C vs. 212.6 °C (acetyl) at 760 mmHg
~50 °C higher boiling point requires different distillation and volatility considerations.
Data compiled from chemical databases.
Thermophysical properties Distillation behavior Volatility

XlogP3 Gradient Across Acylthiophenes

The estimated partition coefficient (XlogP3) for 2-pentanoylthiophene is 2.60 [1], indicating substantially greater lipophilicity than 2-propionylthiophene (XlogP3: 1.70 [2]) and 2-acetylthiophene (calculated LogP: 1.29 [3]). This 2-fold increase in XlogP3 from the C2 to C5 homolog alters solubility behavior in both aqueous and organic phases, affecting extraction efficiency, formulation compatibility, and environmental fate predictions. The PSA (Polar Surface Area) remains constant at 45.31 Ų across all homologs, confirming that the lipophilicity difference is entirely chain-length-driven [3].

XlogP3 Gradient
Class-level
XlogP3: 2.60 vs. 1.29 (acetyl), PSA identical at 45.31 Ų
2-fold lipophilicity increase driven entirely by chain length; alters phase partitioning.
Estimated values; context-dependent.
Lipophilicity Solubility Partition coefficient Formulation

Regioisomer Comparison: 2- vs. 3-Pentanoylthiophene

The 2-pentanoyl (CAS 53119-25-8) and 3-pentanoyl (CAS 90534-16-0) regioisomers of pentanoylthiophene share an identical molecular formula (C9H12OS) and molecular weight (168.26 g/mol) but differ in the position of acyl substitution on the thiophene ring. This positional difference yields a meaningful calculated LogP difference: 2.60 (est) for the 2-isomer [1] vs. 3.12 for the 3-isomer . Additionally, the two regioisomers carry distinct FDA UNII codes (X71Z1K8RAY for the 2-isomer [2]) and different InChIKeys, making unambiguous analytical identification essential for procurement and regulatory submission.

Regioisomer Identity
Cross-study
2-Pentanoyl (LogP 2.60) vs. 3-Pentanoyl (LogP 3.12)
ΔLogP +0.52 for the 3-isomer; distinct UNII codes and InChIKeys require verification.
Co-purchase or misidentification risk.
Regioisomer differentiation Chemical identity Structure-property relationship

Flavor Usage Levels by Food Category

Industry-reported usage data compiled by EFSA and aggregated by TGSC provide quantitative category-specific maximum use levels for 2-pentanoylthiophene [1]. The highest maximum usage is in ready-to-eat savouries (category 15.0) at 5.0 mg/kg, followed by dairy products, confectionery, bakery wares, and foods for particular nutritional uses at 2.0 mg/kg. Average usage levels are typically 5-fold lower than maximum levels across categories. The compound is recommended exclusively for flavor use ('not for fragrance use'), with an mTAMDI of 160 μg/person/day and a Threshold of Concern of 540 μg/person/day for Structure Class II [1]. Comparable usage data for 2-propionylthiophene show near-identical category-level usage patterns [2], yet the regulatory acceptability of these usage levels differs fundamentally due to the MSDI and NOAEL divergences detailed above.

Usage Level Context
Data to verify
Max 5.0 mg/kg (savouries); usage patterns similar to propionyl homolog
Equivalent usage recommendations do not imply equivalent regulatory standing.
EFSA: no longer supported by industry for EU flavor use.
Flavor formulation Food additive usage Maximum use levels

Physical State: Solid Contrast to Liquid Homologs

While 2-acetylthiophene is a liquid at room temperature (melting point 10–11 °C ) and 2-propionylthiophene is described as a clear colorless to pale yellow liquid [1], 2-pentanoylthiophene is reported as a 'crystal with a yellow to brown solid' appearance . This phase transition from liquid to solid within the homologous series has direct consequences for handling, dispensing accuracy (weighing vs. volumetric transfer), storage conditions, and dissolution protocols in laboratory and pilot-scale operations.

Physical State
Cross-study
Crystalline solid vs. liquid for acetyl and propionyl homologs
Solid handling requires weighing infrastructure; affects workflow integration.
Supplier-listed appearance; ambient conditions.
Physical form Handling Solid-state properties

2-Pentanoylthiophene Application Scenarios


High-Boiling Acylthiophene in Organic Synthesis

For synthetic routes that demand a thiophene ketone building block with a boiling point above 260 °C at atmospheric pressure, 2-pentanoylthiophene (bp 262.7 °C) is the logical selection over 2-acetylthiophene (bp 212.6 °C) or 2-butyrylthiophene (bp 245.8 °C) . Its higher boiling point enables reactions or distillative workups at temperatures where the lower homologs would be lost to evaporation. The compound's XlogP3 of 2.60 [1] also favors partitioning into organic phases during extractive workup, which can improve recovery yields in biphasic reactions compared to the more water-miscible shorter-chain analogs.

LEDGF/p75 Probe Development

Derivatives of 2-pentanoylthiophene have been investigated as LEDGF/p75 inhibitors, as documented in the MeSH database entry for 'ledgin 7,' a pentanoic acid-thiophene class compound studied as an inhibitor of the integrase-LEDGF/p75 interaction relevant to HIV replication . The primary literature source (PLoS Pathog. 2012;8(3):e1002558) establishes a precedent for using the pentanoylthiophene scaffold in pharmacological probe research, distinguishing it from shorter-chain acylthiophenes whose SAR profiles in this target space have not been equivalently characterized.

Flavor Research Using EFSA MSDI Usage Data

Among 2-acylthiophenes, 2-pentanoylthiophene is one of only a handful with complete food-category usage data published through the EFSA FGE.21 Rev5 evaluation framework . With quantified maximum usage levels spanning 5.0 mg/kg (savouries) down to 0.4 mg/kg (meat and fish products) [1], researchers designing flavor application studies have access to a data-rich compound. However, the concurrent EFSA designation of 'No longer of interest for Industry' means that procurement for commercial flavor development within the EU must weigh these usage data against the withdrawn industry support and the inadequate NOAEL classification.

Structure-Property Trends in 2-Acylthiophenes

As the C5 member of the homologous series, 2-pentanoylthiophene provides the longest-chain reference point in systematic studies of chain-length effects on thermophysical properties, olfactory character, and partitioning behavior . Its solid physical state at ambient temperature contrasts with the liquid state of shorter homologs [1], offering a phase-behavior boundary condition valuable for computational modeling and QSAR dataset construction. When procured alongside 2-acetylthiophene and 2-propionylthiophene, the complete C2–C5 series enables rigorous property-trend analysis.

Application
Selection Property
Validation Focus
High-boiling synthetic intermediate
Boiling-point range and thermal stability
Distillation recovery and reaction-temperature compatibility
Acylthiophene structure-property studies
C5 homolog reference point
Solid-state and lipophilicity benchmarking across C2–C5 series
Flavor-use research with regulatory data
EFSA MSDI and food-category usage levels
Regulatory-viability review given withdrawn industry support
Probe and lead-optimization scaffold
Pentanoylthiophene pharmacophore
Target-engagement and SAR profiling context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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